

Introduction: A Multifunctional Building Block for Modern Drug Discovery

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Compound of Interest

Compound Name: 5-[(Dimethylamino)methyl]-2-fluoroaniline

CAS No.: 760945-13-9

Cat. No.: B13412941

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5-[(Dimethylamino)methyl]-2-fluoroaniline is a highly functionalized aniline derivative that serves as a strategic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure is distinguished by three key features that impart unique reactivity and desirable pharmacological properties:

- **The 2-Fluoroaniline Core:** The fluorine atom, positioned ortho to the amine, profoundly influences the molecule's electronic properties. The high electronegativity of fluorine lowers the pKa of the aniline nitrogen, modulating its nucleophilicity. In drug development, the C-F bond is exceptionally stable and resistant to metabolic degradation, often enhancing the pharmacokinetic profile of a lead compound.^{[1][2][3]} Furthermore, fluorine can engage in favorable interactions with protein targets, potentially increasing binding affinity.^{[2][4]}
- **The Nucleophilic Aniline:** The primary aromatic amine is a versatile functional group, acting as a potent nucleophile for C-N bond formation. This site is the primary reactive handle for constructing diarylamines and amides, which are prevalent motifs in biologically active molecules, especially kinase inhibitors.
- **The 5-[(Dimethylamino)methyl] Group:** This tertiary amine side chain provides a basic handle that can improve the aqueous solubility of derivatives, a critical property for drug candidates.^[5] It can also serve as a point of interaction within a biological target or be used for further chemical modification.

This combination of features makes **5-[(Dimethylamino)methyl]-2-fluoroaniline** a valuable precursor for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics. This guide details its core reactivity, provides validated protocols for key synthetic transformations, and contextualizes its application in modern medicinal chemistry.

Physicochemical and Reactivity Profile

A summary of the key properties of **5-[(Dimethylamino)methyl]-2-fluoroaniline** is essential for planning its use in synthesis.

Property	Value	Significance in Synthesis
CAS Number	1025593-53-3	Unique identifier for sourcing and safety information.
Molecular Formula	C ₁₀ H ₁₅ N ₂	Used for calculating molar equivalents and for mass spectrometry.
Molecular Weight	182.24 g/mol	Essential for accurate reagent measurement.
Appearance	Typically a liquid or low-melting solid	Influences handling and dispensing procedures.
Reactivity Sites	<p>1. Aniline Nitrogen (N-H): Primary nucleophilic site for coupling and acylation reactions.</p> <p>2. Aromatic Ring (C-H): Can undergo electrophilic aromatic substitution, though the amine is the dominant reactive site.</p> <p>3. Dimethylamino Nitrogen: A basic site, generally non-nucleophilic under typical coupling conditions due to steric hindrance.</p>	Understanding the hierarchy of reactivity is crucial for achieving selective transformations.

Application Protocol I: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is one of the most powerful and versatile methods for forming carbon-nitrogen bonds. In this reaction, the aniline nitrogen of **5-[(Dimethylamino)methyl]-2-fluoroaniline** acts as the nucleophile to displace a halide or triflate from an aromatic or heteroaromatic ring, catalyzed by a palladium complex. This reaction is fundamental to the synthesis of diarylamines, a common core in many kinase inhibitors.

Causality Behind Experimental Choices:

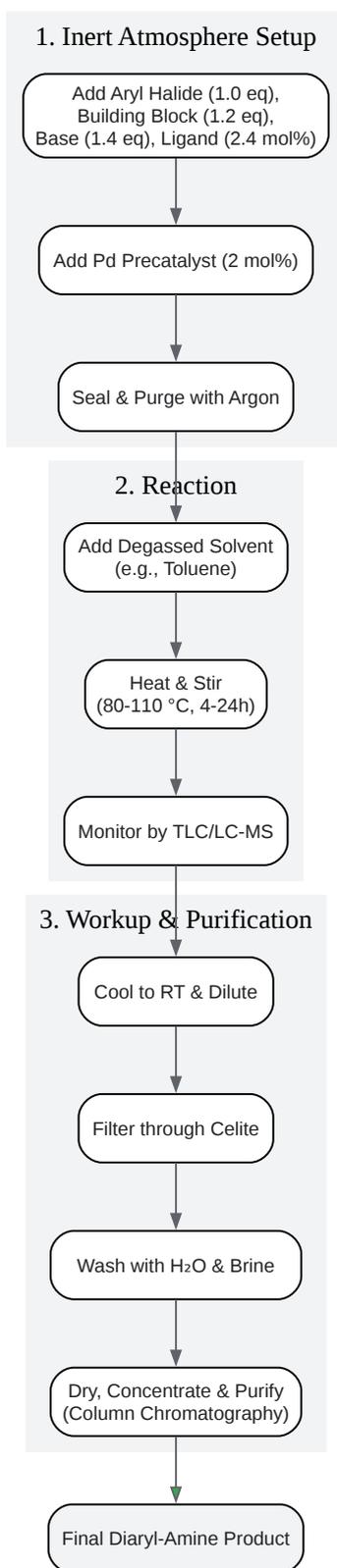
- **Catalyst System:** Modern palladium precatalysts (e.g., G3- or G4-palladacycles) are often preferred over traditional sources like Pd(OAc)₂ because they efficiently generate the active Pd(0) species, leading to cleaner reactions and lower catalyst loadings.^[6]
- **Ligand:** The choice of phosphine ligand is critical and substrate-dependent.^[7] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective. They promote the oxidative addition of the aryl halide to the palladium center and facilitate the final reductive elimination step, which forms the C-N bond.^{[6][8]} For primary amines like our building block, ligands such as BrettPhos are often excellent choices.^[6]
- **Base:** A strong, non-nucleophilic base is required to deprotonate the aniline, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is common, but for substrates with base-sensitive functional groups (like esters), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.^{[6][9]}
- **Solvent & Atmosphere:** The catalytic cycle involves oxygen-sensitive Pd(0) species. Therefore, the reaction must be performed using anhydrous, degassed solvents under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.^[6] Toluene, dioxane, and THF are common solvents.

Detailed Step-by-Step Protocol:

- **Reaction Setup:** To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), **5-[(Dimethylamino)methyl]-2-fluoroaniline** (1.1–1.2

equiv.), the phosphine ligand (e.g., BrettPhos, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere (e.g., in a glovebox).

- **Catalyst Addition:** Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) or a precatalyst (e.g., BrettPhos Pd G3, 2 mol%). If not using a glovebox, purge the sealed flask with argon for 5–10 minutes.
- **Solvent Addition:** Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.
- **Reaction:** Place the sealed flask in a preheated oil bath at 80–110 °C. Stir vigorously for 4–24 hours.
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired diarylamine product.



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Caption: Workflow for Buchwald-Hartwig Amination.

Application Protocol II: Amide and Sulfonamide Synthesis

The formation of amides and sulfonamides from the aniline nitrogen is a cornerstone of medicinal chemistry. These functional groups are stable, participate in hydrogen bonding, and are present in countless approved drugs. The reaction involves the acylation or sulfonylation of **5-[(Dimethylamino)methyl]-2-fluoroaniline** with a suitable electrophile.

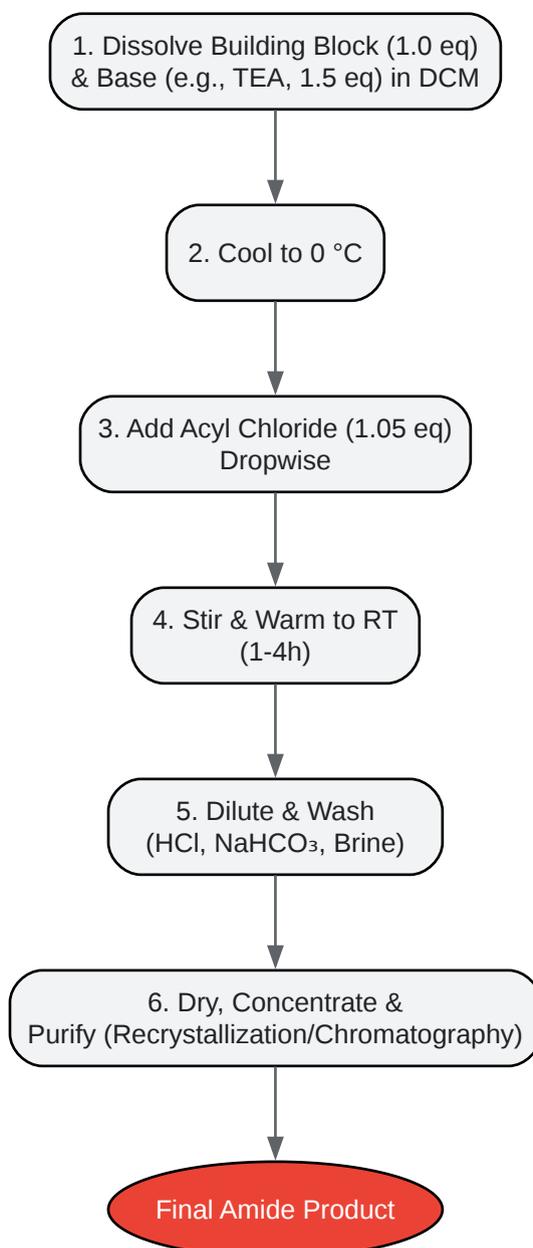
Causality Behind Experimental Choices:

- **Electrophiles:** Acyl chlorides and sulfonyl chlorides are highly reactive and provide rapid, often quantitative, conversion. Alternatively, carboxylic acids can be used in the presence of a peptide coupling reagent (e.g., EDC, HATU), which is ideal for more delicate substrates.
- **Base:** A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated when using acyl/sulfonyl chlorides, preventing protonation of the starting aniline (which would render it unreactive) and driving the reaction to completion.
- **Solvent:** Anhydrous, aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are used to prevent hydrolysis of the reactive acyl/sulfonyl chloride.

Detailed Step-by-Step Protocol (using an Acyl Chloride):

- **Setup:** Dissolve **5-[(Dimethylamino)methyl]-2-fluoroaniline** (1.0 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.5 equiv.).
- **Cooling:** Cool the solution to 0 °C using an ice bath. This is important to control the exothermicity of the reaction.
- **Addition of Electrophile:** Add the acyl chloride (1.05 equiv.) dropwise to the stirred solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 1–4 hours.
- **Monitoring:** Monitor the reaction by TLC or LC-MS.

- **Workup:** Upon completion, dilute the mixture with DCM. Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH_4Cl) to remove excess base, followed by saturated sodium bicarbonate (NaHCO_3) to remove acidic impurities, and finally with brine.
- **Purification:** Dry the organic layer over Na_2SO_4 , filter, and concentrate. The resulting crude amide can be purified by recrystallization or flash column chromatography if necessary.



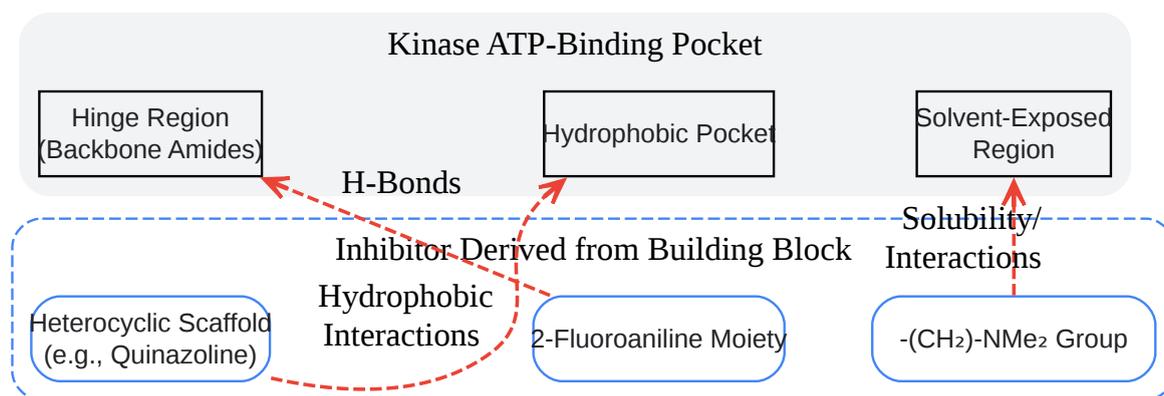
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Caption: General workflow for amide synthesis.

Application Spotlight: Scaffolding for Kinase Inhibitors

A primary application of fluorinated anilines is in the synthesis of kinase inhibitors, a major class of cancer therapeutics.[10] These drugs typically function by competing with ATP for binding to the kinase active site. The aniline moiety is often designed to form one or two critical hydrogen bonds with the "hinge region" of the kinase, an essential interaction for potent inhibition.

- **Role of the 2-Fluoroaniline Moiety:** When incorporated into a heterocyclic scaffold (e.g., a quinazoline[11][12] or pyrimidine), the N-H of the aniline can act as a hydrogen bond donor. The ortho-fluoro substituent can enhance binding affinity through favorable electronic interactions and can block metabolic attack at the adjacent position, increasing the drug's half-life.[2][13]
- **Role of the Side Chain:** The dimethylaminomethyl group serves as a "solubilizing tail" and can extend out of the primary binding pocket towards the solvent-exposed region of the protein, improving pharmacokinetic properties.



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Caption: Binding model of a kinase inhibitor scaffold.

Conclusion

5-[(Dimethylamino)methyl]-2-fluoroaniline is more than a simple starting material; it is a strategically designed building block that provides chemists with multiple avenues for molecular

diversification. Its inherent features—a nucleophilic center modulated by fluorine, a metabolically robust C-F bond, and a solubilizing side chain—make it an exceptionally valuable tool in the design and synthesis of next-generation therapeutics. The protocols and principles outlined in this guide provide a robust framework for leveraging its full synthetic potential.

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